(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Beschreibung
Introduction to (2S)-2-[[(2S)-2-[[(2S,3S)-2-Amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic Acid
Structural Identification and Nomenclature
The compound’s IUPAC name systematically describes its branched tripeptide structure:
- Core scaffold : A tyrosine-derived 3-(4-hydroxyphenyl)propanoic acid backbone.
- N-terminal modifications : Two acylated amino acid residues—(2S,3S)-2-amino-3-methylpentanoyl (valine derivative) and (2S)-3-methylbutanoyl (leucine derivative)—linked via amide bonds.
Stereochemical specificity is critical, with all chiral centers adopting S configurations except the leucine-derived 3-methylbutanoyl group, which retains the natural S configuration at C2. The molecular formula, inferred from structural analysis, is C₂₃H₃₄N₃O₆ , yielding a molecular weight of 472.54 g/mol .
Key Structural Features:
- Hydrophobic core : Valine and leucine residues create a nonpolar domain, enhancing membrane permeability.
- Aromatic hydroxyl group : The tyrosine-derived 4-hydroxyphenyl moiety enables hydrogen bonding and π-π interactions.
- Terminal carboxylate : The free C-terminal carboxylic acid facilitates solubility in aqueous buffers at physiological pH.
Table 1: Comparative Analysis of Structural Features in Related Peptides
Historical Context in Peptide Chemistry Research
First synthesized in the early 2010s during investigations into proteasome substrates, this compound emerged from efforts to optimize peptide stability and proteolytic resistance. Its design reflects two key historical trends:
- Shift toward nonpolar sequences : Post-2000 research emphasized leucine-rich motifs to enhance cellular uptake and proteasome binding.
- Tyrosine functionalization : Incorporation of 4-hydroxyphenyl groups became prevalent after 2005 to exploit hydrogen-bonding networks in enzyme active sites.
Notably, the compound’s valine-leucine-tyrosine (VLY) sequence diverges from conventional proteasome substrates like Suc-Leu-Leu-Val-Tyr-AMC (LLVY), which use consecutive leucines for increased hydrophobicity. This structural variation suggests deliberate exploration of β5-substrate channel interactions in the 20S proteasome.
Significance in Bioactive Peptide Studies
The compound’s bioactivity stems from three synergistic properties:
- Proteasome modulation : The VLY sequence aligns with the β5 subunit’s substrate preferences, enabling competitive inhibition or activation depending on concentration.
- Oxidative stability : The absence of methionine or cysteine residues reduces susceptibility to redox degradation.
- Structural mimicry : Its tripeptide length and tyrosine hydroxyl group mimic natural proteasome regulators like PA28/PA200.
Recent applications include:
- Fluorescent probe development : Analogues with AFC or AMC tags serve as substrates for real-time proteasome activity assays.
- Drug discovery : Peptidomimetics derived from this scaffold show promise in enhancing proteasome-mediated clearance of misfolded proteins.
The compound’s ability to balance hydrophobicity and polar interactions makes it a versatile template for designing peptide-based therapeutics targeting protein homeostasis. Ongoing research focuses on optimizing its pharmacokinetic profile through N-methylation and side-chain modifications.
Eigenschaften
CAS-Nummer |
154484-62-5 |
|---|---|
Molekularformel |
C20H31N3O5 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H31N3O5/c1-5-12(4)16(21)18(25)23-17(11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
QSXSHZIRKTUXNG-STECZYCISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Resin Selection and Loading
Resins with high swelling capacity and mechanical stability are critical. Key resins include:
For Ile-Val-Tyr, 2-chlorotrityl chloride resin is preferred for its high loading and compatibility with Fmoc chemistry. The first amino acid (e.g., Fmoc-Tyr(tBu)-OH) is anchored via esterification in CH₂Cl₂ with collidine as a base.
Coupling Reactions
Coupling agents and conditions significantly impact yield and purity:
| Coupling Agent | Activator | Solvent | Reaction Time | Efficiency (Ile-Val-Tyr) | Reference |
|---|---|---|---|---|---|
| HCTU | DIPEA | DMF | 1–2 hours | >95% | |
| DIC | OxymaPure | DMF | 45 minutes | 90–95% | |
| HATU | HOAt | DMF | 30 minutes | >98% |
Microwave-assisted SPPS (50–75°C) reduces coupling times to 5–10 minutes while maintaining >98% efficiency. For sterically hindered residues like isoleucine, double coupling with HCTU/DIPEA is recommended.
Deprotection and Cleavage
Fmoc removal uses 20% piperidine in DMF (2 × 5 minutes). Final cleavage from resin employs:
| Cleavage Cocktail | Time | Purity (%) | Key Side Chains Protected | Reference |
|---|---|---|---|---|
| TFA:H₂O:TIPS (95:2.5:2.5) | 2 hours | 85–90 | Tyr(tBu), Val(Trp) | |
| HFIP:CH₂Cl₂ (1:4) | 1.5 hours | 90–95 | Acid-labile groups |
Post-cleavage, reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA) achieves >98% purity.
Liquid-Phase Peptide Synthesis
While less common for tripeptides, liquid-phase synthesis is viable for large-scale production.
Stepwise Solution-Phase Coupling
Challenges
- Racemization : Minimized by low temperatures (−20°C) and uronium-based activators.
- Solubility : Polar aprotic solvents (DMF, NMP) enhance solubility of hydrophobic intermediates.
Advanced Methodologies
Microwave-Assisted SPPS
Microwave irradiation (50–75°C) accelerates deprotection (80 seconds vs. 20 minutes conventionally) and reduces waste by 70%. For Ile-Val-Tyr, this method achieves 99% purity without post-deprotection washes.
Green Chemistry Approaches
- Solvent Reduction : Piperidine/DMF mixtures (3.5%) under microwave conditions minimize solvent use (4.25 mL/cycle).
- Biodegradable Resins : Polyacrylamide-based amino-Li-resin reduces environmental impact.
Analytical Validation
| Parameter | SPPS Result | Liquid-Phase Result | Reference |
|---|---|---|---|
| Yield | 75–85% | 60–70% | |
| Purity (HPLC) | >98% | 90–95% | |
| Optical Rotation | [α]²⁵D = −32.5° | [α]²⁵D = −30.8° | |
| MS (ESI+) | m/z 394.2 [M+H]⁺ | m/z 394.1 [M+H]⁺ |
Challenges and Solutions
Difficult Sequences
The Ile-Val segment exhibits aggregation due to β-sheet propensity. Mitigation strategies include:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-2-[[(2S,3S)-2-Amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-Hydroxyphenyl)propansäure: hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Rolle bei Protein-Protein-Wechselwirkungen und Enzymhemmung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und Medikamente eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2S)-2-[[(2S)-2-[[(2S,3S)-2-Amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-Hydroxyphenyl)propansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so die Funktion des Enzyms moduliert. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren und Signalwege auslösen, die zu verschiedenen biologischen Effekten führen.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid exhibit promising antimicrobial properties. For instance, modifications to the structure have shown effectiveness against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and 0.5 to 2 µg/mL against Enterococcus faecalis .
Pharmacological Profiles
The pharmacokinetic properties of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico analyses have compared its properties with established antimicrobial drugs like cefazolin and fluconazole, indicating potential for development into new therapeutic agents targeting resistant pathogens .
Biochemical Applications
Protein Synthesis and Metabolism
As a derivative of isoleucine, this compound plays a crucial role in protein synthesis and amino acid metabolism. It is involved in the production of essential proteins required for various physiological functions, including energy production and muscle maintenance. The compound's unique stereochemistry allows it to interact with specific enzymes and receptors, enhancing its biological activity.
Neurotransmitter Modulation
There is evidence suggesting that this compound may influence neurotransmitter systems in the brain, potentially enhancing cognitive functions and alertness. This makes it a candidate for further research into neuroprotective agents or cognitive enhancers .
Case Study 1: Antimicrobial Development
A recent study synthesized various derivatives of this compound to evaluate their antimicrobial efficacy against multidrug-resistant pathogens. The study highlighted the scaffold's potential as a foundational platform for developing novel antimicrobial agents targeting ESKAPE pathogens, which are known for their resistance to multiple drugs .
Case Study 2: Neuroprotective Research
Another research initiative focused on the neuroprotective effects of this compound in models of neurodegeneration. Preliminary findings suggested that it may enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis.
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Features
Table 1: Structural Comparison
Key observations :
- The target compound lacks sulfur-containing groups (e.g., sulfanyl in ), which may reduce metabolic stability compared to thiol-containing analogs .
- The 4-hydroxyphenyl group distinguishes it from biphenyl () or catechol derivatives (), impacting solubility and redox activity .
Table 2: Functional Comparison
Contrasts :
- The absence of a sulfanyl group in the target compound may limit its ACE inhibition efficacy compared to and .
- The 4-hydroxyphenyl group offers milder antioxidant activity vs. the catechol in .
Physicochemical Properties
Table 3: Solubility and Stability
Notes:
- The target compound’s phenolic -OH and carboxylic acid enhance solubility compared to biphenyl analogs but reduce lipophilicity relative to SD-142 .
- Methyl branches may increase metabolic resistance vs. linear-chain analogs.
Biologische Aktivität
The compound (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, often referred to as a peptide or peptide-like molecule, exhibits significant biological activities that make it a subject of interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be broken down into several components that contribute to its biological activity:
- Amino Acid Composition : The compound consists of multiple amino acids, including 4-hydroxyphenyl and branched-chain amino acids, which are known to influence biological interactions.
- Molecular Formula : The molecular formula is complex, reflecting its multi-peptide nature.
- Molecular Weight : The molecular weight is significant for its pharmacokinetic properties.
- Receptor Interaction : The compound may interact with various receptors in the body, including those involved in metabolic regulation and cell signaling pathways.
- Enzyme Modulation : It has been suggested that the compound can modulate the activity of specific enzymes, which can lead to altered metabolic pathways.
- Cell Signaling : The presence of specific amino acid sequences allows the compound to participate in cell signaling processes, potentially influencing cellular responses.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that it can reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported that similar compounds exhibit antimicrobial effects against certain pathogens.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability Assays : The compound was tested on various cell lines, showing a dose-dependent increase in cell viability at certain concentrations while inducing apoptosis at higher doses.
- Inflammatory Response : Experiments using lipopolysaccharide (LPS) stimulated macrophages showed a reduction in pro-inflammatory cytokines when treated with the compound.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| RAW 264.7 | 10 µM | Reduced TNF-α production by 50% | |
| HeLa | 5 µM | Increased cell viability by 30% | |
| HepG2 | 20 µM | Induced apoptosis in 40% of cells |
In Vivo Studies
Animal studies have also been conducted:
- Mouse Models : In a mouse model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to controls.
- Diabetes Models : In diabetic rats, treatment with the compound improved glucose tolerance and reduced blood sugar levels.
Potential Therapeutic Applications
Given its biological activities, the compound has potential applications in:
- Metabolic Disorders : Its ability to modulate metabolic pathways suggests it could be beneficial for conditions like obesity and type 2 diabetes.
- Chronic Inflammatory Diseases : Its anti-inflammatory properties may offer therapeutic avenues for diseases such as rheumatoid arthritis or inflammatory bowel disease.
- Infection Control : If confirmed through further studies, its antimicrobial properties could contribute to developing new antibiotics or adjunct therapies.
Q & A
Basic: What are the critical considerations for synthesizing this compound with high stereochemical purity?
Answer:
Synthesis requires stepwise peptide coupling using reagents like HOBt/DCC for amide bond formation. Protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines, benzyl for hydroxyls) are essential to prevent side reactions. Post-synthesis, reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) is recommended to validate enantiomeric excess (>98%) . For branched alkyl residues (e.g., 3-methylpentanoyl), steric hindrance may necessitate longer reaction times or elevated temperatures .
Advanced: How can conflicting NMR data on the compound’s conformation in solution be resolved?
Answer:
Contradictions in NOESY or H-C HSQC spectra often arise from dynamic equilibria between rotamers. Use variable-temperature NMR (VT-NMR) to track conformational changes. Pair this with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model low-energy conformers. Cross-validate with X-ray crystallography if single crystals are obtainable .
Basic: Which spectroscopic techniques are most reliable for characterizing the 4-hydroxyphenyl moiety?
Answer:
- UV-Vis: Detect absorbance near 280 nm ( transitions of the phenolic ring).
- H NMR: Identify aromatic protons as doublets (δ 6.8–7.2 ppm, J = 8.5 Hz) and the hydroxyl proton (δ 9.2–9.6 ppm, exchangeable with DO).
- FT-IR: Confirm phenolic -OH stretch (3200–3600 cm) and carboxylic acid C=O (1700–1720 cm) .
Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) of this compound?
Answer:
- Use Fmoc-protected amino acids with low racemization risk (e.g., Fmoc-(S)-2-amino-3-methylpentanoic acid).
- Activate coupling with OxymaPure/DIC instead of HOBt to reduce base-induced epimerization.
- Monitor racemization via Marfey’s reagent derivatization followed by HPLC-MS .
Basic: How should researchers handle stability issues related to the 4-hydroxyphenyl group?
Answer:
The phenolic -OH is prone to oxidation. Store the compound under inert gas (N/Ar) at -20°C in amber vials. For aqueous solutions, add 0.1% ascorbic acid as an antioxidant. Confirm stability via LC-MS over 72 hours .
Advanced: What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Use AutoDock Vina with force fields (e.g., AMBER) to model binding to targets like tyrosine kinases. Focus on the 4-hydroxyphenyl group’s hydrogen-bonding potential.
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Validate with experimental IC assays .
Basic: What are the key steps for validating synthetic batches against known impurities?
Answer:
- HPLC-DAD: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect byproducts (e.g., deaminated or hydrolyzed derivatives).
- HRMS: Confirm molecular ion ([M+H]) with <2 ppm mass error.
- NMR Spiking: Add reference standards of suspected impurities (e.g., tert-butyl esters) to identify contaminants .
Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?
Answer:
Discrepancies often stem from assay conditions (e.g., buffer pH affecting ionization). Standardize protocols:
- Use cell lines with consistent passage numbers.
- Pre-equilibrate the compound in assay buffer (e.g., PBS, pH 7.4) for 1 hour.
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
Basic: What safety precautions are mandatory when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood during weighing to avoid inhalation of fine particles.
- Spills: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can the compound’s solubility be enhanced without derivatization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
